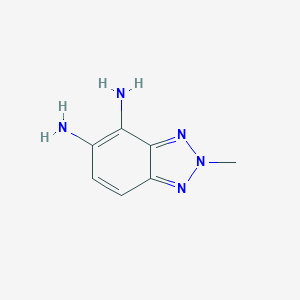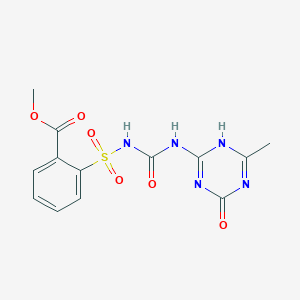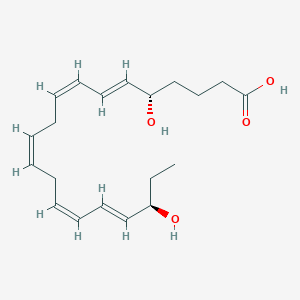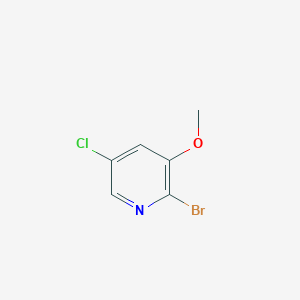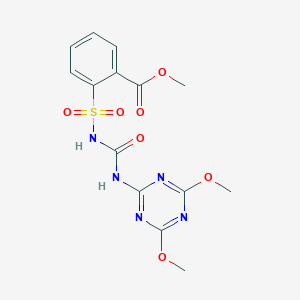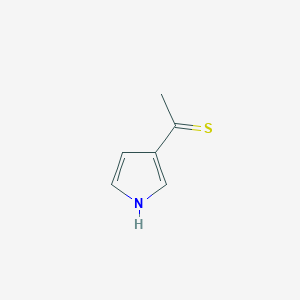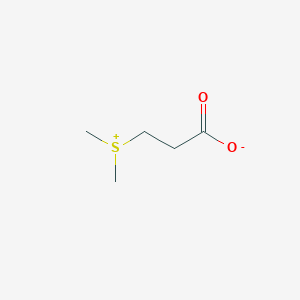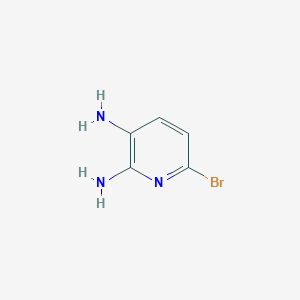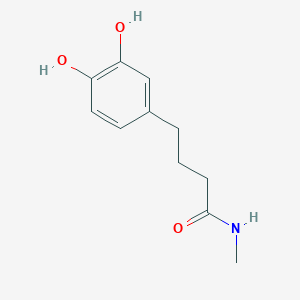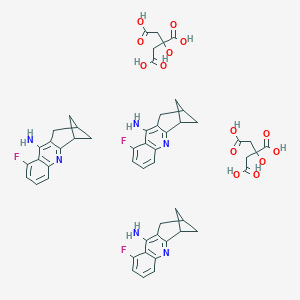
9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. The compound is a member of the acridine family and is structurally similar to other acridine derivatives, such as quinacrine and acriflavine.
Mecanismo De Acción
The mechanism of action of 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound has been shown to bind to DNA and interfere with the replication and transcription processes, leading to cell death. Additionally, the compound has been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and trigger apoptosis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine are still being studied, but early research suggests that the compound may have a range of effects on cellular processes. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, the compound has been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine in lab experiments include its high potency and selectivity against cancer cells, as well as its relatively low toxicity compared to other chemotherapeutic agents. However, the compound has several limitations that must be considered when designing experiments. For example, the compound is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on cellular processes. Finally, there is significant potential for the development of new therapeutic applications for 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine, particularly in the treatment of cancer and infectious diseases.
Conclusion
9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine is a synthetic compound that has significant potential in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor and antimicrobial activity, and its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. While there are several limitations to the use of this compound in lab experiments, there are also several potential future directions for research on this compound, including the development of new synthesis methods and the exploration of new therapeutic applications.
Métodos De Síntesis
The synthesis of 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine involves the reaction of 4-chloro-9-fluorenone with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. The yield of the synthesis method is relatively high, and the purity of the compound can be easily achieved using standard purification techniques.
Aplicaciones Científicas De Investigación
The potential applications of 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine in scientific research are vast. The compound has been shown to exhibit significant antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been found to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Propiedades
Número CAS |
129297-21-8 |
|---|---|
Nombre del producto |
9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine |
Fórmula molecular |
C54H55F3N6O14 |
Peso molecular |
1069 g/mol |
Nombre IUPAC |
8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/3C14H13FN2.2C6H8O7/c3*15-10-2-1-3-11-12(10)13(16)9-6-7-4-8(5-7)14(9)17-11;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h3*1-3,7-8H,4-6H2,(H2,16,17);2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
VHIZLRDZOSUTLU-UHFFFAOYSA-N |
SMILES |
C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Sinónimos |
9-amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



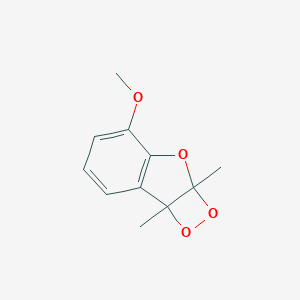
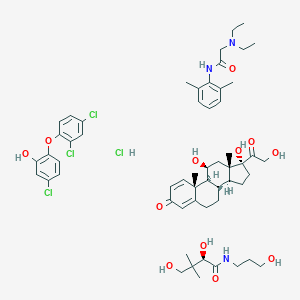
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)
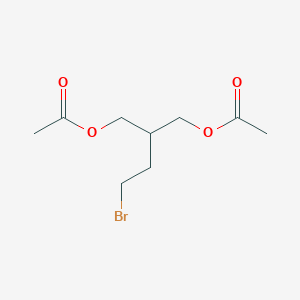
![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
